molecular formula C21H21ClN4OS B1139300 齐拉西酮D8 CAS No. 1126745-58-1

齐拉西酮D8

货号: B1139300
CAS 编号: 1126745-58-1
分子量: 421.0 g/mol
InChI 键: MVWVFYHBGMAFLY-UFBJYANTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它是一种血清素 (5-HT) 和多巴胺受体拮抗剂,具有强大的抗精神病作用 。该化合物主要用于科学研究,以研究齐拉西酮的药代动力学和药效学。

科学研究应用

Pharmacokinetic Studies

Ziprasidone D8 is primarily utilized as an internal standard in pharmacokinetic studies to quantify the concentration of ziprasidone in biological samples. A notable study demonstrated a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ziprasidone in rabbit plasma. The method employed liquid-liquid extraction and achieved a linear range of 0.05 to 200 ng/mL for ziprasidone, with high recovery rates of 92.57% for ziprasidone and 95.70% for ziprasidone D8 .

Table 1: Pharmacokinetic Parameters of Ziprasidone D8

ParameterValue
Linear Range0.05 - 200 ng/mL
Intra-run Precision0.625 - 0.947%
Inter-run Precision2.182 - 3.198%
Recovery (Ziprasidone)92.57%
Recovery (Ziprasidone D8)95.70%

Analytical Chemistry Applications

Ziprasidone D8 has been employed in various analytical methods to enhance the accuracy of drug detection and quantification in biological matrices.

  • High-Performance Liquid Chromatography (HPLC) : A rapid HPLC method was developed for the determination of ziprasidone in rat urine, utilizing solid-phase extraction protocols. The method achieved a linear range from 1 μg/mL to 200 μg/mL, with a limit of detection (LOD) at 0.2 μg/mL and a limit of quantification (LOQ) at 0.5 μg/mL .

Table 2: Analytical Method Validation for Ziprasidone D8

MethodParameterValue
HPLCLinear Range1 - 200 μg/mL
LODLimit of Detection0.2 μg/mL
LOQLimit of Quantification0.5 μg/mL
Recovery RateUrine Samples~95%

Clinical Applications

Ziprasidone is clinically indicated for the treatment of schizophrenia and bipolar disorder, with research exploring its effects on various patient populations.

  • Child and Adolescent Studies : Clinical trials have assessed the efficacy and safety of ziprasidone in children and adolescents with psychiatric disorders. One study indicated significant improvements in tic severity among youths with Tourette's syndrome treated with ziprasidone compared to placebo .
  • Electrophysiological Studies : Research has also investigated the effects of ziprasidone on cardiac tissue, revealing that it can induce arrhythmogenic changes through alterations in intracellular calcium and sodium levels . This highlights the importance of monitoring cardiac function in patients receiving ziprasidone treatment.

Table 3: Clinical Findings on Ziprasidone

Study FocusPopulationFindings
Tourette's SyndromeAges 7-16Significant tic reduction
Cardiac EffectsRabbit Atrial TissueInduced arrhythmogenesis

作用机制

CP-88059 D8 通过拮抗血清素 (5-HT) 和多巴胺受体发挥作用。它对血清素 5-HT2A 受体和多巴胺 D2 受体具有高亲和力。 据信,5-HT2A 受体的拮抗作用可以限制与多巴胺受体阻滞相关的令人不快的运动副作用,并提高对精神分裂症阴性症状的疗效 该化合物对其他血清素受体亚型也具有高亲和力,这可能会增强其治疗潜力

类似化合物:

独特性: CP-88059 D8 由于掺入了氘原子而具有独特性,这使其成为药代动力学和药效学研究中宝贵的工具。 氘标记允许对生物系统中的化合物进行精确跟踪和分析,从而提供非标记化合物无法获得的见解

准备方法

合成路线和反应条件: CP-88059 D8 的合成涉及将氘原子掺入齐拉西酮分子中。 这通常通过在特定条件下进行氢-氘交换反应来实现 。该过程涉及使用氘化试剂和溶剂,以确保氘在分子中所需位置的掺入。

工业生产方法: CP-88059 D8 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保氘标记化合物的纯度和一致性。 生产在配备处理氘化合物的专用设施中进行

化学反应分析

反应类型: CP-88059 D8 会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生氧化衍生物,而还原可能会产生该化合物的还原形式

相似化合物的比较

Uniqueness: CP-88059 D8 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and pharmacodynamic studies. The deuterium labeling allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .

生物活性

Ziprasidone D8 is a deuterated form of the atypical antipsychotic drug ziprasidone, which is primarily used to treat schizophrenia and bipolar disorder. The biological activity of Ziprasidone D8 is of considerable interest due to its pharmacological properties, metabolic pathways, and potential therapeutic applications. This article delves into the biological activity of Ziprasidone D8, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Ziprasidone acts primarily as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors. It also exhibits moderate affinity for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2C) and norepinephrine reuptake sites. Its unique receptor profile contributes to its efficacy in managing psychotic disorders while minimizing motor side effects commonly associated with other antipsychotics.

Key Binding Affinities

Receptor TypeBinding Affinity (Ki nM)
Dopamine D24.8
Serotonin 5-HT2A0.4
Serotonin 5-HT1A1.3
NorepinephrineModerate
Histamine H147

This receptor binding profile indicates that Ziprasidone D8 may provide enhanced modulation of mood and cognitive improvement compared to other atypical antipsychotics .

Pharmacokinetics

Ziprasidone is extensively metabolized in the liver, primarily through aldehyde oxidase and cytochrome P450 enzymes (CYP3A4). The pharmacokinetic parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability (fed state)~60%
Peak Plasma Concentration6-8 hours post-administration
Half-Life6-10 hours
MetabolismPrimarily hepatic
Excretion of unchanged drug<1% in urine

The absorption of ziprasidone is significantly increased when taken with food, reaching optimal bioavailability .

Case Studies and Clinical Evidence

Recent studies have explored the use of ziprasidone in various clinical settings, including its application in patients with Parkinson's disease (PD). A systematic review identified several case reports and studies assessing the efficacy and safety of ziprasidone in treating psychosis associated with PD.

Findings from Case Series

  • Study Overview : A systematic review included two prospective trials and eleven case reports involving ziprasidone treatment in PD patients.
  • Efficacy : Ziprasidone was generally effective for treating psychosis with few adverse events reported.
  • Adverse Events : Some patients experienced worsening motor symptoms; however, it was considered a safer alternative compared to other atypical antipsychotics like quetiapine .

Biological Mechanisms

Research has indicated that ziprasidone may influence intracellular calcium (Ca2+Ca^{2+}) and sodium (Na+Na^{+}) homeostasis, contributing to its proarrhythmic potential. A study on rabbit atrial tissues demonstrated that ziprasidone treatment led to increased intracellular Ca2+Ca^{2+} levels and dysregulation of Na+Na^{+} currents.

Mechanistic Insights

  • Calcium Dysregulation : Ziprasidone-treated myocytes showed reduced Ca2+Ca^{2+} transient amplitudes and increased sarcoplasmic reticulum Ca2+Ca^{2+} leakage.
  • Sodium Current Changes : Enhanced late sodium current was observed in treated myocytes, indicating potential arrhythmogenic substrates .

属性

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWVFYHBGMAFLY-UFBJYANTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126745-58-1
Record name 1126745-58-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In glass-lined reactor placed 21.1 Kg (96.34 mole) of 3-piperazinylbenzo[d]isothiazole; 31 kg (134.7 moles) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 1.1 kg of potassium iodide; 20.0 kg (111.92 mole) of potassium carbonate and 63.2 lit of sulfolane. The contents of the flask were initially heated to 75° C. to 80° C. for 2 hrs. Then temperature was raised to 95° C. to 100° C. and stirred till completion of the reaction. After completion of the reaction 210 lit of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 29.75 kg of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one (Ziprasidone).
Quantity
21.1 kg
Type
reactant
Reaction Step One
Quantity
31 kg
Type
reactant
Reaction Step Two
Quantity
20 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 kg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 50 ml 3 necked round bottom flask there were placed 1 gram (4.56 mmol) of 3-piperazinylbenzo[d]isothiazole; 1.25 grams (5.43 mmol) of 6-chloro-5-(2-chloroethyl)indolin-2-one; 50 mg of potassium iodide; 0.82 gram (5.94 mmol) of potassium carbonate and 3 ml of sulfolane. The contents of the flask were heated to 95° C. to 100° C. The reaction was monitored by HPLC. After completion of the reaction, 50 ml of DM water was added to the reaction mixture and stirred. The product was filtered off and washed with water and dried to obtain 1.41 grams (75%) of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one. The crude product was purified by IPA and/or THF. The product matched the spectra of a standard NMR and showed the correct retention time by HPLC with 98.0% assay. The melting point of the compound was found to be 218° C.-220° C., and was found to conform with the melting point of 218°-220° C. as disclosed in U.S. Pat. No. 5,206,366.
[Compound]
Name
3
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
50 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。